molecular formula C4H10ClNO2S B8085216 L-N-Methylcysteine hydrochloride

L-N-Methylcysteine hydrochloride

Cat. No.: B8085216
M. Wt: 171.65 g/mol
InChI Key: SFZVXTJDDOYGIS-DFWYDOINSA-N
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Description

L-N-Methylcysteine hydrochloride is a derivative of the amino acid cysteine. It is known for its mucolytic and expectorant properties, which means it helps break down mucus and makes it easier to expel from the respiratory tract . This compound is used in various pharmaceutical applications, particularly in treatments for respiratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-N-Methylcysteine hydrochloride can be synthesized through a chemical reaction involving the methylation of cysteine. One common method involves the reaction of cysteine with methyl iodide in the presence of a base, such as sodium hydroxide, to form L-N-Methylcysteine. The hydrochloride salt is then formed by reacting the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

L-N-Methylcysteine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of disulfide bonds, while reduction reactions yield the original thiol form .

Scientific Research Applications

L-N-Methylcysteine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

L-N-Methylcysteine hydrochloride exerts its effects primarily through its ability to break down mucus. It reduces the viscosity of mucus by breaking down the disulfide bonds in mucin, the protein that makes mucus thick and sticky. This action makes it easier for the body to expel mucus from the respiratory tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-N-Methylcysteine hydrochloride is unique due to its specific methylation, which enhances its mucolytic properties compared to other cysteine derivatives. This makes it particularly effective in breaking down mucus and treating respiratory conditions .

Properties

IUPAC Name

[(1R)-1-carboxy-2-sulfanylethyl]-methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZVXTJDDOYGIS-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C(CS)C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH2+][C@@H](CS)C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14344-46-8
Record name L-Cysteine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14344-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-N-Methylcysteine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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